Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate
Overview
Description
“Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate” is a chemical compound with the CAS Number 193964-75-9 . It has a linear formula of C14H19NO3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H19NO3/c1-17-13-9-11 (14 (16)18-2)5-6-12 (13)10-15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3 . This indicates that the molecule consists of a benzoate group attached to a pyrrolidinylmethyl group, with a methoxy group at the 3rd position on the benzene ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.31 g/mol . It is a liquid in its physical form . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
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Pyrrolidine in Drug Discovery
- Field : Medicinal Chemistry
- Application : The pyrrolidine ring, which is part of the structure of “Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Method : The review discusses the synthesis and reaction conditions of bioactive molecules characterized by the pyrrolidine ring and its derivatives .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
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Synthesis of Gefitinib
- Field : Pharmaceutical Engineering
- Application : “Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate” can be used as a starting material for the synthesis of Gefitinib , a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases, used as an anticancer drug .
- Method : The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .
- Results : This novel synthetic route produced overall yields as high as 37.4% .
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding release to the environment and using personal protective equipment .
Future Directions
Pyrrolidine derivatives, including “Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate”, have potential for further exploration in drug discovery due to their versatile scaffold that can be used to design compounds for the treatment of various diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-13-9-11(14(16)18-2)5-6-12(13)10-15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXRHUFBRXSOBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445453 | |
Record name | Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate | |
CAS RN |
193964-75-9 | |
Record name | Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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